

interaction studies of 5-(Chlorosulfonyl)-2-fluorobenzoic acid with biological targets

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Compound of Interest

Compound Name: 5-(Chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B1349419

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The Unseen Player: 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in Drug Discovery

While direct interaction studies of **5-(Chlorosulfonyl)-2-fluorobenzoic acid** with biological targets are not extensively documented, its crucial role as a versatile building block in the synthesis of potent bioactive molecules is well-established. This guide delves into the biological activities of key derivatives synthesized from this compound, comparing their performance against established therapeutic agents and providing insights into their mechanisms of action.

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds derived from **5-(Chlorosulfonyl)-2-fluorobenzoic acid**. Due to the limited availability of direct biological data for the parent compound, this guide focuses on the interaction studies of its prominent derivatives, particularly in the fields of carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity.

Carbonic Anhydrase Inhibition: A Prominent Application

Derivatives of **5-(Chlorosulfonyl)-2-fluorobenzoic acid** have been extensively explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various

physiological and pathological processes.^[1] Sulfonamides synthesized from this scaffold have shown significant inhibitory activity against several CA isoforms.

Comparative Analysis of Carbonic Anhydrase Inhibitors

| Compound/Drug | Target Isoform(s) | Inhibition Constant (K_i) / IC_{50}) | Therapeutic Area |
|-----------------------------|--------------------|---|---------------------------------------|
| Acetazolamide (Standard) | hCA I, II, IV, IX | Varies by isoform (nM to μ M range) | Glaucoma, Epilepsy |
| Dorzolamide (Standard) | hCA II, IV | nM range | Glaucoma |
| Brinzolamide (Standard) | hCA II | nM range | Glaucoma |
| Sulfonamide Derivatives | hCA I, II, IX, XII | Low nM to sub-nM range for some isoforms ^[2] | Potential for Glaucoma, Anticancer |

This table presents a generalized comparison. Specific inhibitory constants for derivatives of **5-(Chlorosulfonyl)-2-fluorobenzoic acid** would be dependent on the full final structure of the synthesized molecule.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

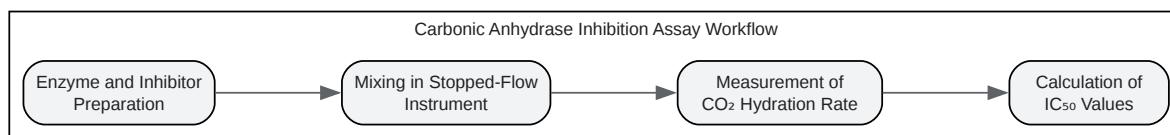
The inhibitory activity of sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO_2 hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO_2 . The inhibition is quantified by observing the decrease in the rate of this reaction in the presence of the inhibitor.

Procedure:

- **Enzyme and Inhibitor Preparation:** Solutions of purified hCA isoforms and the test compounds are prepared in a suitable buffer (e.g., Tris-HCl) with a specific pH.

- Assay Performance: The enzyme-catalyzed CO_2 hydration is monitored using a stopped-flow instrument. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO_2 -saturated solution.
- Data Analysis: The initial rates of the reaction are recorded, and the IC_{50} values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.



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*Workflow for a typical *in vitro* carbonic anhydrase inhibition assay.*

Kinase Inhibition: Targeting Cancer and Inflammatory Diseases

The versatility of the **5-(Chlorosulfonyl)-2-fluorobenzoic acid** scaffold extends to the synthesis of kinase inhibitors. Sulfonamide derivatives have been designed and evaluated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Comparative Analysis of Kinase Inhibitors

| Compound/Drug | Target Kinase(s) | IC ₅₀ | Therapeutic Area |
|--|------------------|--|-----------------------------|
| BAY1143572 (Reference) | CDK9 | 3.8 nM [3] | Anticancer (in development) |
| (+)-JQ1 (Reference) | BRD4 | 70 nM (BRD4-BD1), 140 nM (BRD4-BD2) [4] | Anticancer (research) |
| Sulfonamide Derivative (L18) | CDK9 | 3.8 nM [3] | Potential for Anticancer |
| Phenylisoxazole Sulfonamide (Compound 58) | BRD4 | 70 nM (BRD4-BD1), 140 nM (BRD4-BD2) [4] | Potential for Leukemia |

This table highlights the potential of sulfonamide derivatives to achieve potencies comparable to established kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

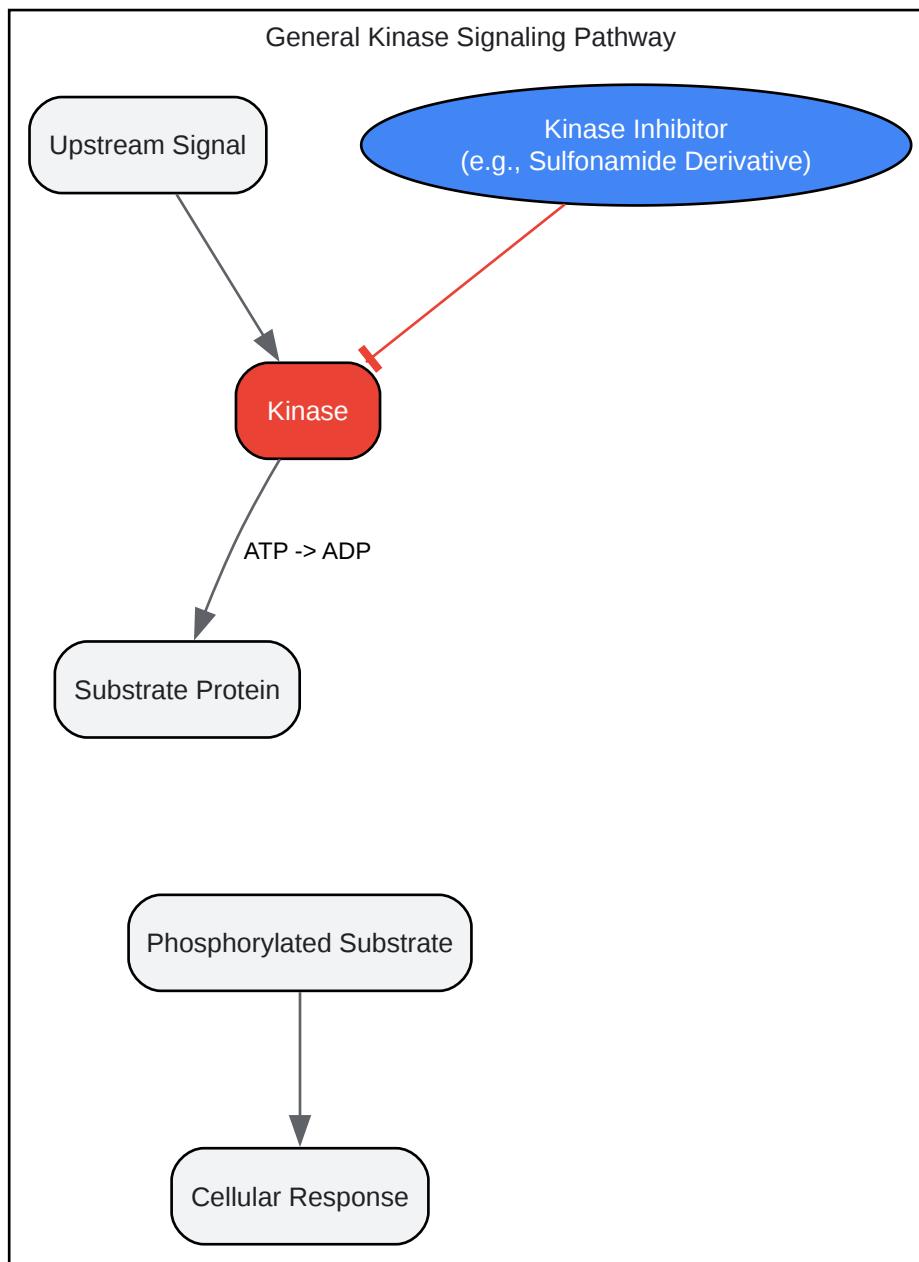
The inhibitory activity of synthesized compounds against specific kinases is commonly assessed using in vitro kinase assays, such as those based on fluorescence or luminescence.

Principle: These assays measure the phosphorylation of a substrate by a kinase. The inhibitory effect of a compound is determined by the reduction in the phosphorylation signal.

Procedure:

- **Reagent Preparation:** Solutions of the target kinase, its specific substrate (e.g., a peptide), ATP, and the test compound are prepared in an appropriate assay buffer.
- **Reaction Incubation:** The kinase, substrate, and test compound are incubated together to allow for inhibitor binding. The kinase reaction is then initiated by the addition of ATP.
- **Signal Detection:** After a set incubation period, a detection reagent is added to measure the amount of phosphorylated substrate. The signal (e.g., fluorescence intensity) is read using a plate reader.

- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC_{50} value is determined from the resulting dose-response curve.



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Simplified kinase signaling pathway showing the point of inhibition.

Antimicrobial Activity: A Frontier for Novel Agents

The structural features of sulfonamides derived from **5-(Chlorosulfonyl)-2-fluorobenzoic acid** also lend themselves to the development of antimicrobial agents. These compounds have been synthesized and tested against various bacterial and fungal strains.

Comparative Analysis of Antimicrobial Agents

| Compound/Drug | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|--|---|--|
| Ciprofloxacin (Standard) | Gram-positive and Gram-negative bacteria | Varies by strain |
| Sulfonamide Derivatives (e.g., 5a, 9a) | E. coli | 7.81[5] |
| Sulfonamide Derivative (Compound 4) | Gram-positive bacteria (S. aureus, B. subtilis) | 125[6] |

This table provides examples of the antimicrobial potential of sulfonamide derivatives, with some showing notable activity against specific bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

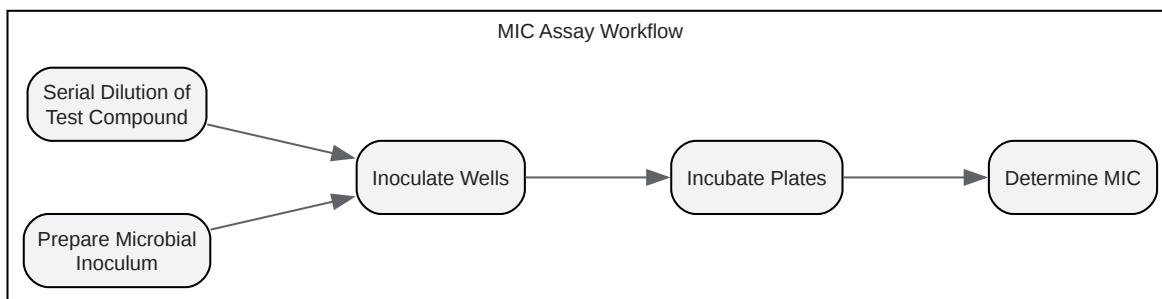
The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compound is serially diluted in a multi-well plate containing a suitable growth medium.
- **Inoculation:** Each well is inoculated with the microbial suspension.

- Incubation: The plates are incubated under conditions optimal for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

In conclusion, while **5-(Chlorosulfonyl)-2-fluorobenzoic acid** may not be the direct effector molecule, its importance in medicinal chemistry is undeniable. The diverse and potent biological activities of its derivatives highlight the value of this scaffold in the ongoing quest for novel and effective therapeutic agents. Further exploration of derivatives from this versatile starting material holds significant promise for future drug discovery efforts.

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